Pyocin L1 Lectin Exhibits 5–10-Fold Higher Binding Affinity for D-Rhamnose Relative to D-Mannose
In isothermal titration calorimetry (ITC) assays measuring binding to pyocin L1, a bacteriocin lectin from Pseudomonas aeruginosa, D-rhamnose exhibited a dissociation constant (Kd) of approximately 5–10 mM, indicating modest but measurable affinity. In contrast, D-mannose under identical conditions (50 mM titrated into 100 µM pyocin L1) produced only weakly saturable heats corresponding to a Kd of approximately 50 mM, representing a 5–10-fold weaker interaction [1]. This demonstrates that pyocin L1, which functions in bacterial competition and host recognition, preferentially recognizes the D-rhamnose configuration over the structurally similar D-mannose (differing only by the absence of the C6 hydroxyl group in rhamnose).
| Evidence Dimension | Binding affinity (dissociation constant, Kd) for pyocin L1 lectin |
|---|---|
| Target Compound Data | Kd ≈ 5–10 mM |
| Comparator Or Baseline | D-Mannose: Kd ≈ 50 mM |
| Quantified Difference | 5–10-fold higher affinity for D-rhamnose |
| Conditions | ITC assay; 50 mM sugar titrated into 100 µM pyocin L1; 25°C |
Why This Matters
This differential binding directly impacts the utility of D-rhamnose as a specific probe for Pseudomonas aeruginosa lectin studies and validates its selection over D-mannose in experiments requiring physiological relevance to A-band LPS recognition.
- [1] McCaughey, L. C., et al. (2018). Pyocin L1 shows specificity for D-rhamnose compared with D-mannose. (Core.ac.uk, extracted ITC data). View Source
